molecular formula C10H12ClN B13036429 7-Chloro-5-methyl-1,2,3,4-tetrahydroisoquinoline

7-Chloro-5-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13036429
M. Wt: 181.66 g/mol
InChI Key: GLQJTTGUYZAKTL-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a chloro substituent at the 7th position and a methyl group at the 5th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the tetrahydroisoquinoline core .

Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Various tetrahydroisoquinoline derivatives.

    Substitution: Compounds with different functional groups replacing the chloro substituent.

Scientific Research Applications

7-Chloro-5-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a neuroprotective agent and its effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the chloro and methyl substituents but shares the core structure.

    7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl group.

    5-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the chloro group.

Uniqueness: 7-Chloro-5-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chloro and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a therapeutic agent by modifying its interaction with molecular targets and improving its pharmacokinetic properties.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

7-chloro-5-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12ClN/c1-7-4-9(11)5-8-6-12-3-2-10(7)8/h4-5,12H,2-3,6H2,1H3

InChI Key

GLQJTTGUYZAKTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCNC2)Cl

Origin of Product

United States

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